molecular formula C17H22N2O3 B5150271 N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

Cat. No.: B5150271
M. Wt: 302.37 g/mol
InChI Key: RYJRJFLZSRBUOQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a dioxoisoindoline moiety, and a methylbutanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of the dioxoisoindoline core. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The resulting phthalimide is then subjected to alkylation reactions to introduce the tert-butyl and methylbutanamide groups. Common reagents used in these steps include alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Shares the dioxoisoindoline core but lacks the tert-butyl and methylbutanamide groups.

    N-tert-butylphthalimide: Similar structure but without the methylbutanamide moiety.

    N-methylphthalimide: Contains the methyl group but lacks the tert-butyl and butanamide components.

Uniqueness

N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide is unique

Properties

IUPAC Name

N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-10(2)13(14(20)18-17(3,4)5)19-15(21)11-8-6-7-9-12(11)16(19)22/h6-10,13H,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJRJFLZSRBUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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